Diethyl N-decylphosphoramidate
Description
Diethyl N-decylphosphoramidate is a phosphoramidate derivative characterized by a decyl (C₁₀H₂₁) group attached to the nitrogen atom of the phosphoramidate core, with two ethyl (C₂H₅) groups esterified to the phosphorus atom. Phosphoramidates are widely studied for applications in agrochemicals, pharmaceuticals, and chemical synthesis due to their tunable reactivity and stability .
Properties
CAS No. |
53246-96-1 |
|---|---|
Molecular Formula |
C14H32NO3P |
Molecular Weight |
293.38 g/mol |
IUPAC Name |
N-diethoxyphosphoryldecan-1-amine |
InChI |
InChI=1S/C14H32NO3P/c1-4-7-8-9-10-11-12-13-14-15-19(16,17-5-2)18-6-3/h4-14H2,1-3H3,(H,15,16) |
InChI Key |
DBZGNVOYXARBLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNP(=O)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl N-decylphosphoramidate typically involves the reaction of decylamine with diethyl chlorophosphate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually argon, and at low temperatures to ensure the formation of the desired product . The general procedure is as follows:
Reactants: Decylamine (0.05 mol), triethylamine (0.25 mol), and diethyl chlorophosphate (0.05 mol).
Conditions: The reaction mixture is cooled to 0°C in an ice bath and stirred vigorously.
Procedure: Diethyl chlorophosphate is added dropwise to the mixture, resulting in the formation of a white precipitate. The mixture is then diluted with ice-cold, anhydrous diethyl ether and filtered.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Diethyl N-decylphosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphoramidate oxides, phosphines, and substituted phosphoramidates, depending on the specific reagents and conditions used .
Scientific Research Applications
Diethyl N-decylphosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a model compound for studying phosphorus-nitrogen bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl N-decylphosphoramidate involves its interaction with molecular targets through its phosphoryl and amine groups. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The specific pathways involved depend on the biological context and the target enzyme .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and physicochemical properties of diethyl N-decylphosphoramidate analogs based on available evidence:
Detailed Research Findings
Structural and Reactivity Trends
- Substituent Effects: Chloride groups in diethylphosphoramidic dichloride (C₄H₁₀Cl₂NOP) enhance electrophilicity, making it reactive in phosphorylation reactions. In contrast, dimethyl or diethyl ester derivatives (e.g., C₆H₁₆NO₃P) exhibit greater hydrolytic stability due to less electronegative substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
